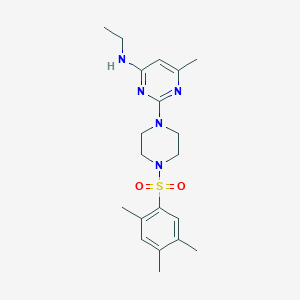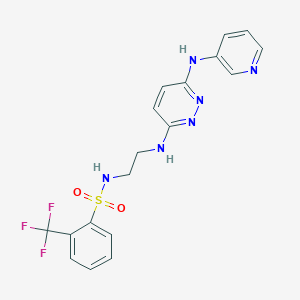
N,1-bis(3-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,1-bis(3-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide, also known as BFTC, is a small molecule inhibitor that has been used in scientific research to study the role of various proteins in different biological pathways. BFTC has been synthesized using various methods, and has been shown to have a high affinity for certain proteins, making it an effective tool for studying their functions.
Wirkmechanismus
N,1-bis(3-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide is believed to exert its effects by binding to specific proteins and inhibiting their activity. The exact mechanism of action of N,1-bis(3-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide is not fully understood, but it is thought to involve the disruption of protein-protein interactions or the inhibition of enzyme activity.
Biochemical and Physiological Effects
N,1-bis(3-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide has been shown to have a variety of biochemical and physiological effects, depending on the protein it is targeting. For example, N,1-bis(3-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide has been shown to inhibit the release of inflammatory cytokines from immune cells, and to reduce the activity of the TRPV1 calcium channel in sensory neurons. N,1-bis(3-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide has also been shown to have anti-tumor effects in certain cancer cell lines.
Vorteile Und Einschränkungen Für Laborexperimente
N,1-bis(3-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide has several advantages as a tool for scientific research. It has a high affinity for certain proteins, making it an effective inhibitor. It is also relatively easy to synthesize and can be modified to improve its properties. However, N,1-bis(3-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide also has some limitations. It may not be effective against all proteins, and its effects may be cell-type specific. It may also have off-target effects that need to be carefully considered.
Zukünftige Richtungen
There are several future directions for the use of N,1-bis(3-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide in scientific research. One area of interest is the development of more specific and potent inhibitors that can target specific proteins with greater accuracy. Another area of interest is the use of N,1-bis(3-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide in combination with other drugs to enhance their efficacy. Finally, the use of N,1-bis(3-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide in animal models of disease may provide further insights into its potential therapeutic applications.
Synthesemethoden
N,1-bis(3-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide can be synthesized using a variety of methods, including the reaction of 3-fluorobenzoyl chloride with 5-methyl-1H-1,2,3-triazole-4-carboxamide in the presence of a base such as triethylamine. Other methods have also been reported, including the use of different starting materials and reaction conditions.
Wissenschaftliche Forschungsanwendungen
N,1-bis(3-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide has been used in scientific research to study the role of different proteins in various biological pathways. For example, N,1-bis(3-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide has been shown to inhibit the activity of the protein P2X7, which is involved in the immune response and inflammation. N,1-bis(3-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide has also been used to study the role of other proteins, including the calcium channel TRPV1 and the protein kinase CK2.
Eigenschaften
IUPAC Name |
N,1-bis(3-fluorophenyl)-5-methyltriazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12F2N4O/c1-10-15(16(23)19-13-6-2-4-11(17)8-13)20-21-22(10)14-7-3-5-12(18)9-14/h2-9H,1H3,(H,19,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LEDXXTOENOVBCG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=NN1C2=CC(=CC=C2)F)C(=O)NC3=CC(=CC=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12F2N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N,1-bis(3-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]-5-methylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2467427.png)

![5-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]-4-methyl-4H-1,2,4-triazole-3-thiol](/img/structure/B2467429.png)




![N-(3-chloro-2-methylphenyl)-2-{[3-(2-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2467439.png)
![1-benzyl-4-{1-[3-(2,4-dimethylphenoxy)-2-hydroxypropyl]-1H-benzimidazol-2-yl}pyrrolidin-2-one](/img/structure/B2467440.png)
![2-chloro-N-cyclopentyl-4-fluoro-N-((1-methyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)benzamide](/img/structure/B2467442.png)


![2-(benzenesulfonyl)-N-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B2467449.png)
![5-[(3S,4R)-1-[(tert-butoxy)carbonyl]-3-{[(tert-butyldimethylsilyl)oxy]methyl}piperidin-4-yl]-2-fluorobenzoic acid](/img/structure/B2467450.png)